molecular formula C9H10ClF3N2 B13261242 3-(Chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

3-(Chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Cat. No.: B13261242
M. Wt: 238.64 g/mol
InChI Key: OOOJZPXJVOZYLG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound that features both a chloromethyl and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative.

Scientific Research Applications

3-(Chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, while the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)pyridine
  • 2-(Trifluoromethyl)pyridine
  • 5H,6H,7H,8H-imidazo[1,2-a]pyridine

Uniqueness

3-(Chloromethyl)-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the imidazo[1,2-a]pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

3-(chloromethyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H10ClF3N2/c10-5-6-8(9(11,12)13)14-7-3-1-2-4-15(6)7/h1-5H2

InChI Key

OOOJZPXJVOZYLG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=C2CCl)C(F)(F)F)C1

Origin of Product

United States

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